

Molecular weight and formula of 4-Acetamido-3-chlorobenzoic acid

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Compound of Interest

Compound Name: 4-Acetamido-3-chlorobenzoic acid

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An In-depth Technical Guide to 4-Acetamido-3-chlorobenzoic Acid

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical and physical properties of **4-Acetamido-3-chlorobenzoic acid**, alongside detailed experimental protocols for its synthesis and characterization. Furthermore, it delves into the biological significance of its derivatives, particularly as potential therapeutic agents.

Core Compound Specifications

4-Acetamido-3-chlorobenzoic acid is a substituted aromatic carboxylic acid. Its core structure consists of a benzoic acid backbone with both an acetamido and a chloro group attached to the phenyl ring. This substitution pattern makes it a valuable intermediate in the synthesis of more complex molecules, particularly in the pharmaceutical and agrochemical industries.

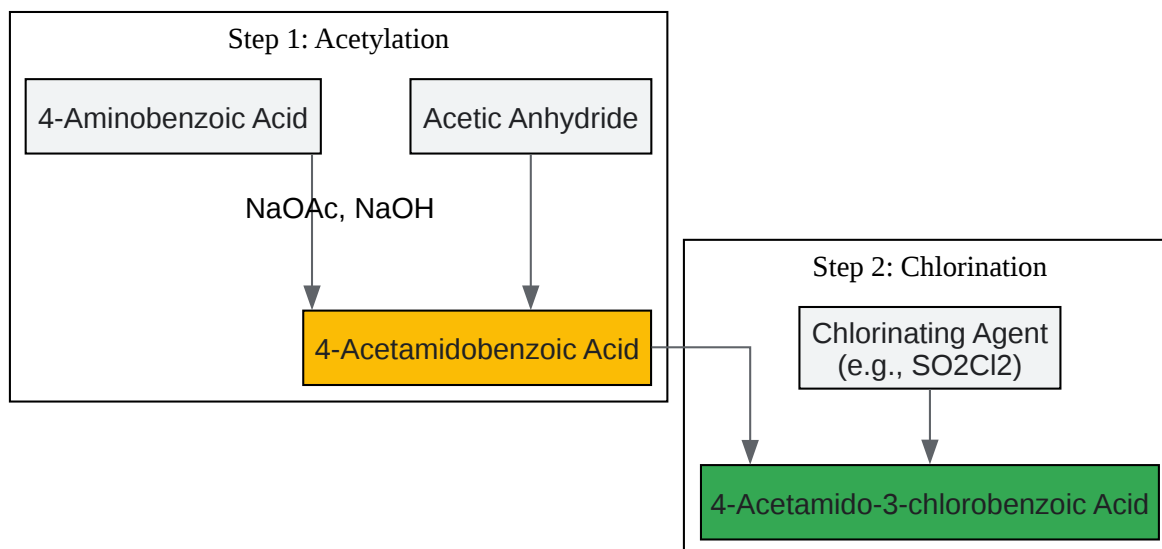
Table 1: Chemical and Physical Properties of **4-Acetamido-3-chlorobenzoic Acid**

Property	Value	Source
Molecular Formula	C ₉ H ₈ ClNO ₃	[1][2]
Molecular Weight	213.62 g/mol	[1][3]
CAS Number	74114-62-8	[1][2]
IUPAC Name	4-acetamido-3-chlorobenzoic acid	[3]
Appearance	Off-white to white crystalline powder (predicted)	N/A
Melting Point	Not available. For comparison, 4-acetamido-3-nitrobenzoic acid has a melting point of 209-215 °C.	[4]
Solubility	Poorly soluble in water; soluble in organic solvents like ethanol and dichloromethane (predicted based on derivatives).	[5]

Synthesis and Experimental Protocols

The synthesis of **4-Acetamido-3-chlorobenzoic acid** can be conceptualized as a multi-step process starting from a readily available precursor such as 4-aminobenzoic acid. A generalized synthetic pathway is outlined below.

Experimental Workflow: Synthesis of 4-Acetamido-3-chlorobenzoic Acid



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Caption: A potential two-step synthesis pathway for **4-Acetamido-3-chlorobenzoic acid**.

Detailed Methodologies

Step 1: Acetylation of 4-Aminobenzoic Acid

This procedure is adapted from the synthesis of 4-acetamidobenzoic acid, a common precursor.

- **Dissolution:** Dissolve 4-aminobenzoic acid in a suitable solvent, such as a dilute aqueous solution of sodium hydroxide.
- **Acylation:** Cool the solution in an ice bath and add acetic anhydride dropwise while stirring vigorously. The reaction is typically carried out in the presence of a base like sodium acetate to neutralize the acetic acid byproduct.
- **Precipitation:** After the addition is complete, continue stirring for a designated period. The product, 4-acetamidobenzoic acid, is sparingly soluble and will precipitate from the solution upon acidification with a mineral acid, such as hydrochloric acid.

- Isolation and Purification: Filter the precipitate under suction, wash with cold water, and recrystallize from a suitable solvent like ethanol to obtain the purified product.

Step 2: Electrophilic Chlorination

The following is a general protocol for the chlorination of an activated aromatic ring.

- Reaction Setup: Dissolve the 4-acetamidobenzoic acid from the previous step in a suitable inert solvent.
- Chlorination: Introduce a chlorinating agent, such as sulfuryl chloride (SO_2Cl_2), to the solution. The reaction may require a catalyst and is typically performed at a controlled temperature.
- Work-up: Upon completion of the reaction, as monitored by thin-layer chromatography (TLC), the reaction mixture is worked up. This may involve quenching with water or a reducing agent, followed by extraction with an organic solvent.
- Purification: The crude product is then purified, typically by recrystallization or column chromatography, to yield **4-Acetamido-3-chlorobenzoic acid**.

Spectroscopic Characterization

Detailed spectroscopic data for **4-Acetamido-3-chlorobenzoic acid** is not widely available. However, the expected spectral characteristics can be inferred from related compounds.

Table 2: Predicted Spectroscopic Data for **4-Acetamido-3-chlorobenzoic Acid**

Technique	Expected Peaks and Features
^1H NMR	- Aromatic protons (3H) in the range of 7.5-8.5 ppm. - Amide proton (1H) as a singlet around 10-11 ppm. - Acetyl methyl protons (3H) as a singlet around 2.0-2.5 ppm. - Carboxylic acid proton (1H) as a broad singlet >12 ppm.
^{13}C NMR	- Carbonyl carbon of the carboxylic acid around 165-175 ppm. - Carbonyl carbon of the amide around 168-172 ppm. - Aromatic carbons in the range of 115-145 ppm. - Methyl carbon of the acetyl group around 20-25 ppm.
IR (Infrared Spectroscopy)	- Broad O-H stretch from the carboxylic acid at 2500-3300 cm^{-1} . - N-H stretch of the amide around 3300 cm^{-1} . - C=O stretch of the carboxylic acid around 1700 cm^{-1} . - C=O stretch of the amide (Amide I band) around 1660 cm^{-1} . - N-H bend of the amide (Amide II band) around 1550 cm^{-1} . - C-Cl stretch in the fingerprint region.
Mass Spectrometry (MS)	- Molecular ion peak $[\text{M}]^+$ corresponding to the molecular weight. - Isotopic peak for ^{37}Cl at $[\text{M}+2]^+$ with an intensity of approximately one-third of the $[\text{M}]^+$ peak.

Biological Activity and Signaling Pathways

Derivatives of **4-Acetamido-3-chlorobenzoic acid** have shown promise as antimicrobial agents, specifically as inhibitors of microbial neuraminidase.^[6] Neuraminidase is a crucial enzyme for the proliferation of certain viruses, such as influenza.

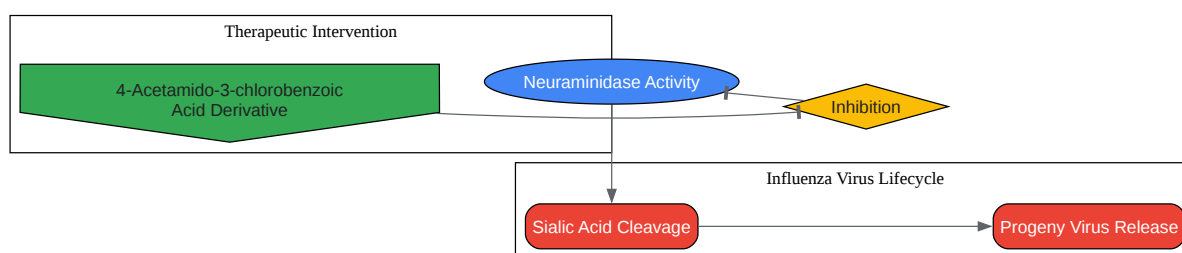
Mechanism of Neuraminidase Inhibition

Neuraminidase is a glycoside hydrolase enzyme that cleaves the glycosidic linkages of neuraminic acids. In the context of an influenza virus infection, viral neuraminidase facilitates

the release of progeny virions from the surface of an infected host cell by cleaving sialic acid residues that would otherwise bind to the viral hemagglutinin.

Inhibitors of neuraminidase, which can be derived from **4-Acetamido-3-chlorobenzoic acid**, act as competitive inhibitors. They are designed to mimic the natural substrate of the enzyme, sialic acid, and bind to the active site of neuraminidase with high affinity. This binding event blocks the enzyme's catalytic activity, preventing the release of new viral particles and thus halting the spread of the infection.

Signaling Pathway: Neuraminidase Inhibition



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Caption: The role of neuraminidase in the influenza virus lifecycle and its inhibition.

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